molecular formula C8H12O4 B13548028 Methyl2-(oxan-3-yl)-2-oxoacetate

Methyl2-(oxan-3-yl)-2-oxoacetate

Cat. No.: B13548028
M. Wt: 172.18 g/mol
InChI Key: ZQCUQVHFPRNUHN-UHFFFAOYSA-N
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Description

Methyl 2-(oxan-3-yl)-2-oxoacetate is an organic compound featuring a methyl ester group, a ketone-functionalized oxoacetate backbone, and a tetrahydropyran (oxane) ring substituted at the 3-position. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol. The oxane ring, a six-membered cyclic ether, introduces unique steric and electronic properties, distinguishing it from aromatic or heteroaromatic analogs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its oxane moiety may enhance solubility or modulate bioactivity through hydrogen bonding interactions .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(oxan-3-yl)-2-oxoacetate

InChI

InChI=1S/C8H12O4/c1-11-8(10)7(9)6-3-2-4-12-5-6/h6H,2-5H2,1H3

InChI Key

ZQCUQVHFPRNUHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(oxan-3-yl)-2-oxoacetate typically involves the esterification of oxan-3-yl-2-oxoacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(oxan-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxan-3-yl-2-oxoacetic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH3) or thiols (RSH).

Major Products

    Oxidation: Oxan-3-yl-2-oxoacetic acid.

    Reduction: Oxan-3-yl-2-hydroxyacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl2-(oxan-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways involving esters and oxane derivatives.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl2-(oxan-3-yl)-2-oxoacetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound can be hydrolyzed by esterases to release oxan-3-yl-2-oxoacetic acid, which can then participate in metabolic pathways. The oxane ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 2-(oxan-3-yl)-2-oxoacetate and Analogous Compounds

Compound Name Molecular Formula Core Structure Substituent/Ring System Key Features Biological Activity (Where Reported)
Methyl 2-(oxan-3-yl)-2-oxoacetate C₈H₁₂O₄ 2-Oxoacetate Oxane (tetrahydropyran-3-yl) Six-membered ether ring enhances solubility; ketone and ester functionalities Potential intermediate in drug synthesis
Ethyl 2-(oxolan-3-ylidene)acetate C₇H₁₀O₃ 2-Oxoacetate Oxolane (tetrahydrofuran-3-ylidene) Five-membered ether ring; conjugated double bond increases reactivity Not explicitly reported; used in organic synthesis
Methyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₀H₁₀O₄ 2-Oxoacetate 4-Methoxyphenyl Methoxy group improves electron density; aromatic ring enables π-π stacking Antimicrobial and anticancer activity
Ethyl 2-(3-fluorophenyl)-2-oxoacetate C₁₀H₉FO₃ 2-Oxoacetate 3-Fluorophenyl Fluorine’s electronegativity stabilizes intermediates; enhances bioactivity Anticancer activity (IC₅₀ varies by cell line)
Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate C₇H₇BrN₂O₃ 2-Oxoacetate 4-Bromo-1-methylpyrazole Bromine enhances halogen bonding; pyrazole core targets enzymes Antimicrobial and anti-inflammatory activity

Key Observations

Core Structure and Reactivity: The oxane ring in Methyl 2-(oxan-3-yl)-2-oxoacetate provides a saturated, oxygen-containing environment, contrasting with aromatic (e.g., phenyl) or heteroaromatic (e.g., pyrazole) cores. Halogenated analogs (e.g., bromo or fluoro substituents) exhibit enhanced reactivity and bioactivity due to electron-withdrawing effects and halogen bonding .

Ester Group Variations :

  • Methyl esters (vs. ethyl) generally increase lipophilicity and metabolic stability, critical for pharmacokinetics .

Biological Activity: Aromatic derivatives (e.g., 4-methoxyphenyl) show pronounced antimicrobial and anticancer activity due to aromatic interactions with biomolecules . The oxane-containing compound’s bioactivity remains less documented but is hypothesized to act as a prodrug or enzyme modulator in medicinal chemistry applications.

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